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Glucosylisomaltol -

Glucosylisomaltol

Catalog Number: EVT-8394345
CAS Number:
Molecular Formula: C12H16O8
Molecular Weight: 288.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glucosylisomaltol is a glycoside.
Source

Glucosylisomaltol is primarily sourced from the enzymatic transformation of maltose, which can be facilitated by certain microorganisms such as Saccharomyces cerevisiae. This process often involves the action of glycosidases that facilitate the transfer of glucosyl residues to form glucosylated products .

Classification

Chemically, glucosylisomaltol falls under the category of oligosaccharides. It is characterized by its glycosidic bonds that link glucose units, making it a subject of interest in both food science and biochemistry due to its functional properties and potential health benefits .

Synthesis Analysis

Methods

The synthesis of glucosylisomaltol can be achieved through several methods:

  1. Enzymatic Synthesis: Utilizing glycosidases, particularly from fungal sources like Aspergillus niger, allows for the transglycosylation of maltose to produce glucosylisomaltol. The reaction typically involves maltose as a substrate, where glucosyl residues are transferred to form isomaltose or similar oligosaccharides .
  2. Chemical Synthesis: Chemo-enzymatic methods are also employed, which integrate chemical reactions with enzymatic processes to enhance yield and specificity in producing glucosylated derivatives.

Technical Details

The synthesis often requires controlled conditions such as temperature and pH to optimize enzyme activity. For instance, maintaining a temperature around 30 °C is common for yeast cultures expressing α-glucosidase, which facilitates the desired transglycosylation reactions efficiently .

Molecular Structure Analysis

Structure

Glucosylisomaltol consists of glucose units linked via α-(1→6) glycosidic bonds. Its molecular formula can be represented as C₁₂H₂₂O₁₁, indicating it contains twelve carbon atoms, twenty-two hydrogen atoms, and eleven oxygen atoms.

Data

The compound's molecular weight is approximately 342.3 g/mol. Structural characterization can be performed using techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, which provide insights into its specific bonding patterns and configuration .

Chemical Reactions Analysis

Reactions

Glucosylisomaltol participates in various chemical reactions typical of oligosaccharides:

  1. Hydrolysis: Under acidic or enzymatic conditions, glucosylisomaltol can undergo hydrolysis to release glucose units.
  2. Oxidation/Reduction: The hydroxyl groups on the glucose units can participate in oxidation or reduction reactions, leading to derivatives with altered functional properties.
  3. Substitution Reactions: The glycosidic bonds can be targeted for substitution reactions, allowing for the synthesis of various glycosylated compounds .

Technical Details

The reaction conditions such as temperature, pH, and the presence of catalysts significantly influence the outcomes of these chemical transformations.

Mechanism of Action

Process

The mechanism by which glucosylisomaltol exerts its effects involves its interaction with biological systems. The glycosylated structure allows it to interact with enzymes and receptors within biological pathways:

Data

Research indicates that glucosylisomaltol’s structural features enable it to influence metabolic pathways related to carbohydrate utilization.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to its hydrophilic nature attributed to multiple hydroxyl groups.

Chemical Properties

  • Stability: Generally stable under standard storage conditions but may degrade under extreme temperatures or pH levels.
  • Reactivity: Reacts with acids and bases; sensitive to hydrolysis under certain conditions.

Relevant analyses include determining melting points, solubility profiles, and stability assessments under varying environmental conditions .

Applications

Scientific Uses

Glucosylisomaltol has several applications across various scientific fields:

  1. Food Science: Used as an indicator for browning reactions in food products like baby cereals and baked goods, helping manufacturers monitor quality during processing and storage .
  2. Biochemistry Research: Serves as a model compound for studying glycosylation reactions and enzyme interactions within metabolic pathways.
  3. Pharmaceuticals: Investigated for potential health benefits due to its biological activities, including antimicrobial effects .
Introduction to Glucosylisomaltol in Non-Enzymatic Browning Reactions

Role in Maillard Reaction Pathways

Glucosylisomaltol formation exemplifies the branching nature of Maillard pathways following the Amadori rearrangement. Its synthesis proceeds through three well-defined stages:

  • Precursor Generation: Reducing sugars (particularly hexoses like glucose) dehydrate under thermal stress to form reactive dicarbonyl intermediates, notably 3-deoxyglucosone (3-DG). This α-dicarbonyl compound serves as the direct precursor for glucosylisomaltol [1] [7].

  • Cyclization and Rearrangement: 3-DG undergoes cyclization via the enolization pathway, forming isomaltol (4-hydroxy-2,3-dihydro-5H-furan-5-one). This step is pH-dependent, with alkaline conditions favoring isomaltol formation over other dehydration products [4].

  • Glycosylation: Isomaltol subsequently reacts with available glucose molecules through O-glycosylation, yielding glucosylisomaltol. This final stabilization step demonstrates how early Maillard intermediates incorporate intact sugar moieties into more complex structures [4] [7].

Table 1: Key Reaction Stages in Glucosylisomaltol Formation

StagePrimary ReactantsKey IntermediateReaction Conditions
Precursor GenerationGlucose/Amadori product3-Deoxyglucosone (3-DG)Thermal (100-150°C), Low Water Activity
Cyclization3-DeoxyglucosoneIsomaltolNeutral-Alkaline pH
GlycosylationIsomaltol + GlucoseGlucosylisomaltolThermal, Low Moisture

The kinetic profile of glucosylisomaltol formation exhibits temperature dependence characteristic of Maillard chemistry. Research in model systems shows maximal yields between 120-150°C, with dramatic reduction below 100°C. Unlike early Maillard products, glucosylisomaltol demonstrates relative thermal stability once formed, accumulating progressively during extended heating periods. This stability makes it a valuable process marker for thermal intensity in baked goods [4]. Competitive pathway analysis reveals that amino acid composition significantly influences glucosylisomaltol yields. Basic amino acids (e.g., lysine, arginine) catalyze alternative routes toward pyrazines and Strecker aldehydes, reducing glucosylisomaltol accumulation. Conversely, neutral or acidic amino acids favor the dehydration pathways leading to its formation [7] [9].

Position in Advanced Glycation End-Product (AGE) Formation

Within the expanding taxonomy of advanced glycation end-products, glucosylisomaltol occupies a distinct category as a non-fluorescent, non-crosslinking AGE with moderate molecular weight (272.25 g/mol). Unlike protein-adduct AGEs (e.g., carboxymethyllysine or pentosidine), glucosylisomaltol represents a low molecular weight carbonyl-amine reaction product that forms independently of protein backbones [1] [5]. This molecular independence facilitates its absorption and systemic distribution following dietary intake. Its structural characteristics place it within the broader classification of "non-AGE melanoidins" – colored reaction products that contribute to the soluble fraction of Maillard polymers [1].

Table 2: Molecular Characteristics of Glucosylisomaltol Among AGEs

CharacteristicGlucosylisomaltolCML (Carboxymethyllysine)Pentosidine
Molecular Weight272.25 g/mol204.19 g/mol378.33 g/mol
FluorescenceNon-fluorescentNon-fluorescentHighly fluorescent
Protein CrosslinkingNoNoYes
Precursor Specificity3-DG + GlucoseGlyoxal/Glucose + LysineRibose/Glucose + Arginine/Lysine
Dietary ContributionHighModerateLow

Glucosylisomaltol's formation directly correlates with systemic dicarbonyl stress through its precursor 3-deoxyglucosone (3-DG). Elevated 3-DG occurs not only during thermal processing but also under physiological conditions via polyol pathway activation and thiamine deficiency. This shared precursor pool links dietary glucosylisomaltol levels to endogenous AGE formation, creating potential amplification loops in metabolic disorders [5] [8]. Analytical studies identify glucosylisomaltol among the soluble AGE fractions in plasma and urine, though its renal clearance kinetics remain less characterized than protein-bound AGEs. Its presence in circulation serves as an integrated marker reflecting both exogenous intake and endogenous formation rates [1] [10].

Contextualization Within Food Chemistry and Process-Induced Metabolites

As a process-induced metabolite, glucosylisomaltol serves dual roles in food science: as a quantitative thermal marker and as a potential quality modulator. Its concentration in baked products exhibits strong correlation with established indicators of non-enzymatic browning, including hydroxymethylfurfural (HMF) formation and color development (A₄₂₀). Research across 62 commercial biscuit varieties demonstrated glucosylisomaltol concentrations ranging from 0.8 to 12.3 mg/kg, with an average of 4.12 mg/kg – significantly lower than its isomer galactosylisomaltol (average 7.42 mg/kg) [4]. These variations reflect processing heterogeneity and formulation differences more than absolute thermal load.

Table 3: Glucosylisomaltol Distribution in Commercial Biscuits

Biscuit ZoneAverage GIM Concentration (mg/kg)Relative Variation
Upper Surface6.89 ± 2.31Highest
Middle4.12 ± 1.87Intermediate
Border3.95 ± 1.62Intermediate
Lower Surface2.17 ± 0.98Lowest

Several formulation factors significantly influence glucosylisomaltol generation:

  • Fiber Content: Increased dietary fiber (particularly insoluble fractions) reduces glucosylisomaltol formation by physically disrupting reactant mobility and diluting precursor concentration. Wholegrain biscuits show 25-40% lower glucosylisomaltol compared to refined flour counterparts [4].
  • Protein Enrichment: Paradoxically, protein-fortified "dietetic" biscuits exhibit elevated glucosylisomaltol despite reduced carbohydrate content. This results from Maillard-promoting effects of amino groups during baking, demonstrating how protein matrices influence reaction pathway selection [4].
  • Thermal Gradients: Spatial analysis reveals 3.2-fold higher glucosylisomaltol concentrations on upper biscuit surfaces compared to lower surfaces, reflecting moisture gradients and direct radiant heat exposure in industrial ovens [4].

Beyond analytical utility, glucosylisomaltol may influence food functionality through its chemical properties. As a hydrophilic compound with moderate antioxidant capacity, it potentially contributes to oxidative stability in lipid-containing matrices. However, its sensory threshold and flavor contribution remain inadequately characterized compared to other heterocyclic Maillard products like furaneol or maltol [2] [7]. Current mitigation strategies focus on process optimization rather than glucosylisomaltol-specific removal. Reducing surface temperatures during initial baking phases and employing steam-assisted heating effectively limit its formation while achieving sufficient browning through alternative pathways [2] [4].

Properties

Product Name

Glucosylisomaltol

IUPAC Name

1-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuran-2-yl]ethanone

Molecular Formula

C12H16O8

Molecular Weight

288.25 g/mol

InChI

InChI=1S/C12H16O8/c1-5(14)11-6(2-3-18-11)19-12-10(17)9(16)8(15)7(4-13)20-12/h2-3,7-10,12-13,15-17H,4H2,1H3

InChI Key

RRYYNIJTMYUJDC-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CO1)OC2C(C(C(C(O2)CO)O)O)O

Solubility

4.021e+005 mg/L @ 25 °C (est)

Canonical SMILES

CC(=O)C1=C(C=CO1)OC2C(C(C(C(O2)CO)O)O)O

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